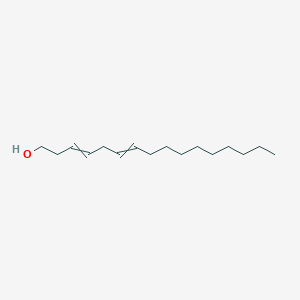
Hexadeca-3,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-3,6-dien-1-ol is an organic compound with the molecular formula C16H30O. It is a type of alcohol characterized by the presence of two double bonds located at the 3rd and 6th positions of the hexadecane chain. This compound is known for its role in various chemical and biological processes, particularly in the field of pheromone research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadeca-3,6-dien-1-ol can be synthesized through several methods. One common approach involves the stereoselective formation of the double bonds using hydroxymethylation and Wittig reactions. For instance, starting from commercially available 4-pentynol, the 4E double bond can be formed through hydroxymethylation, while the 6Z double bond is created via the Wittig reaction of 6-(2-tetrahydropyranyloxy)-hex-2(E)-en-1-al .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadeca-3,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Hexadeca-3,6-dienal or hexadeca-3,6-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Hexadeca-3,6-dien-1-chloride.
Applications De Recherche Scientifique
Hexadeca-3,6-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Hexadeca-3,6-dien-1-ol involves its interaction with specific molecular targets, such as olfactory receptors in insects. For example, in the silkworm moth, Bombyx mori, the compound acts as a sex pheromone, binding to specialized receptors and triggering a behavioral response . The pathways involved in this process include signal transduction mechanisms that lead to the activation of olfactory receptor neurons.
Comparaison Avec Des Composés Similaires
Hexadeca-3,6-dien-1-ol can be compared with other similar compounds, such as:
Hexadeca-10,12-dien-1-ol: Another insect pheromone with double bonds at different positions.
Hexadeca-4,6-dien-1-ol: Used in the synthesis of pheromone components for the persimmon fruit moth.
Hexadeca-7Z,11E-dien-1-yl acetate: A sex pheromone for Sitotroga cerealella.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84653-91-8 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
hexadeca-3,6-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3 |
Clé InChI |
XEUIHKOCTACVQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCC=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


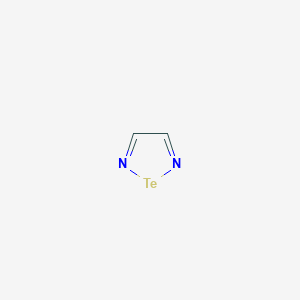
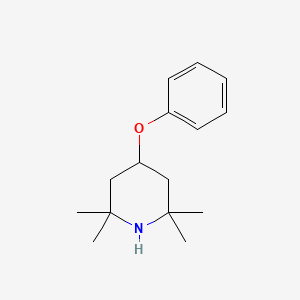
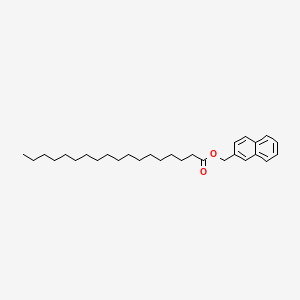
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
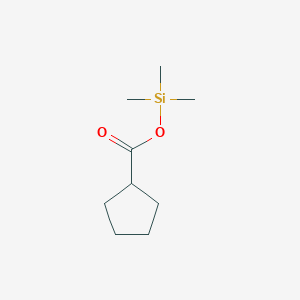
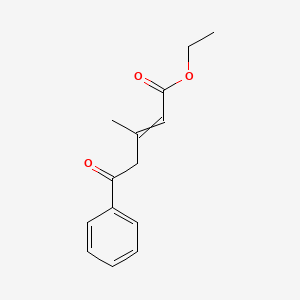
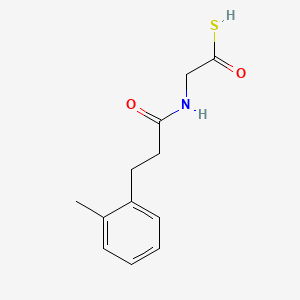
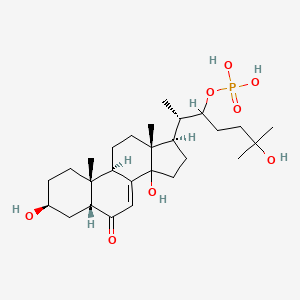
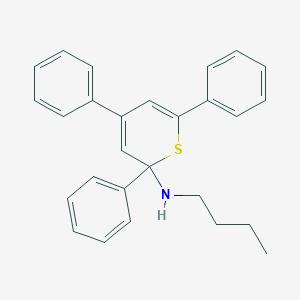
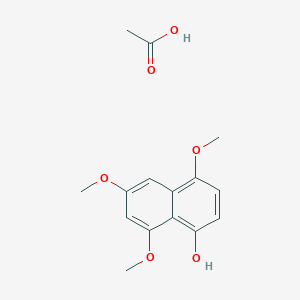
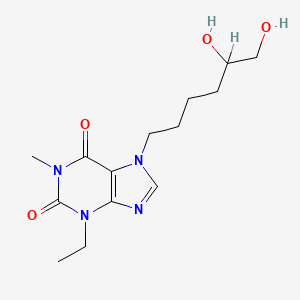
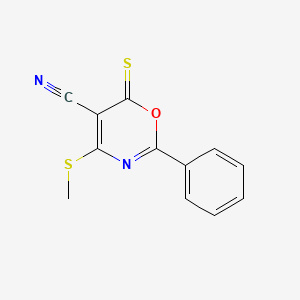
![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)
![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
